

# 2-Bromo-6-fluoronicotinic acid CAS number and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2-Bromo-6-fluoronicotinic acid*

Cat. No.: *B1448202*

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## An In-depth Technical Guide to 2-Bromo-6-fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

### Authored by a Senior Application Scientist Introduction

**2-Bromo-6-fluoronicotinic acid**, a halogenated pyridine derivative, is a key building block in modern medicinal chemistry. Its strategic importance lies in the unique combination of a bromine atom, a fluorine atom, and a carboxylic acid moiety on a pyridine scaffold. This trifecta of functional groups provides medicinal chemists with a versatile platform for the synthesis of complex molecular architectures with tunable physicochemical and pharmacological properties. The bromine atom serves as a convenient handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the carboxylic acid group allows for the formation of amides and esters, facilitating the exploration of structure-activity relationships. This guide provides a comprehensive overview of the synthesis, characterization, and applications of **2-Bromo-6-fluoronicotinic acid**, with a focus on its role in drug discovery and development.

### Core Molecular Identifiers

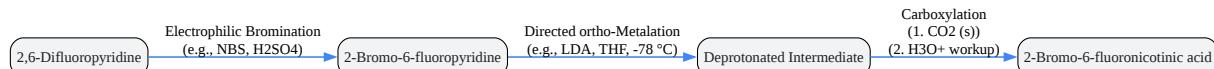
Identifier	Value
CAS Number	1214332-31-6
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrFNO <sub>2</sub>
Molecular Weight	220.00 g/mol
IUPAC Name	2-Bromo-6-fluoropyridine-3-carboxylic acid

## Synthesis and Mechanism

The synthesis of **2-Bromo-6-fluoronicotinic acid** is not widely documented in peer-reviewed literature, suggesting it is often prepared on a custom basis or sourced from specialized chemical suppliers. However, a plausible synthetic route can be extrapolated from known organic chemistry principles and analogous transformations. A likely precursor for this synthesis is 2,6-difluoropyridine. The synthetic strategy would involve a regioselective bromination followed by a directed ortho-metallation and subsequent carboxylation.

## Plausible Synthetic Pathway

A potential synthetic route is outlined below. This pathway is hypothetical and would require optimization of reaction conditions.



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Caption: A plausible synthetic workflow for **2-Bromo-6-fluoronicotinic acid**.

## Step-by-Step Experimental Protocol (Hypothetical)

### Step 1: Bromination of 2,6-Difluoropyridine

- To a solution of 2,6-difluoropyridine in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at 0 °C.

- Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
- Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-6-fluoropyridine.
- Purify the crude product by column chromatography on silica gel.

#### Step 2: Directed ortho-Metalation and Carboxylation

- Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.
- Slowly add a solution of 2-bromo-6-fluoropyridine in anhydrous THF to the LDA solution at -78 °C.
- Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
- Add an excess of crushed dry ice (solid carbon dioxide) to the reaction mixture.
- Allow the mixture to slowly warm to room temperature.
- Quench the reaction with water and acidify to a pH of 2-3 with 1M hydrochloric acid.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **2-Bromo-6-fluoronicotinic acid**.
- Purify the crude product by recrystallization.

## Causality Behind Experimental Choices

- Directed ortho-Metalation: The fluorine atom at the 6-position is a moderate directing group for deprotonation at the adjacent C5 position. However, the bromine at the 2-position, being

a larger and more polarizable atom, can also influence the regioselectivity. The use of a strong, sterically hindered base like LDA at low temperatures is crucial to achieve selective deprotonation at the position ortho to the fluorine, leading to the desired product.

- **Carboxylation:** The use of solid carbon dioxide as the electrophile is a standard and efficient method for introducing a carboxylic acid group onto an organometallic intermediate. The subsequent acidic workup protonates the carboxylate salt to yield the final product.

## Spectroscopic Characterization

The structural elucidation of **2-Bromo-6-fluoronicotinic acid** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.

<sup>1</sup>H NMR (Proton NMR): The <sup>1</sup>H NMR spectrum of **2-Bromo-6-fluoronicotinic acid** is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

- H-4: This proton is expected to be a doublet of doublets due to coupling with H-5 and the fluorine atom at the 6-position.
- H-5: This proton is also expected to be a doublet of doublets due to coupling with H-4 and the fluorine atom at the 6-position.
- -COOH: A broad singlet corresponding to the carboxylic acid proton, the chemical shift of which is highly dependent on concentration and solvent.

<sup>13</sup>C NMR (Carbon NMR): The <sup>13</sup>C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups.

Carbon Atom	Expected Chemical Shift Range (ppm)
C=O	165-175
C-F	155-165 (doublet due to C-F coupling)
C-Br	115-125
C-COOH	120-130
C-H	110-140
C-H	110-140

## Infrared (IR) Spectroscopy

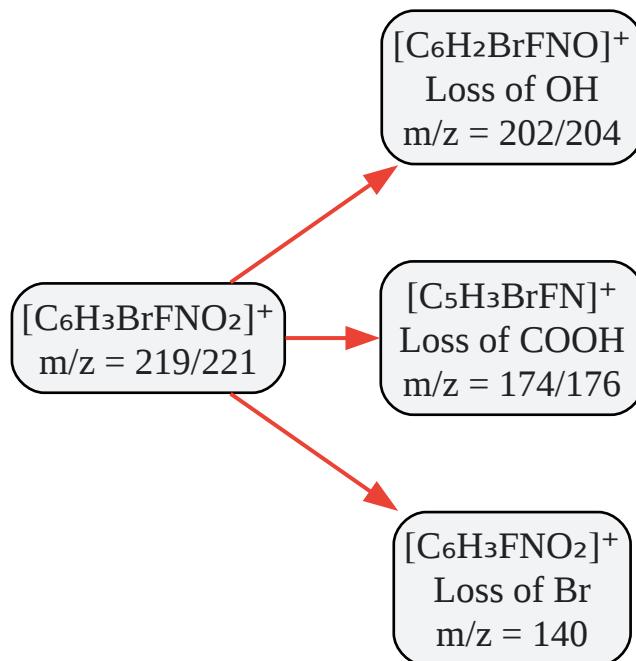
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Bromo-6-fluoronicotinic acid** is expected to exhibit the following characteristic absorption bands:

Functional Group	Wavenumber (cm <sup>-1</sup> )	Description
O-H (Carboxylic Acid)	2500-3300	Broad
C=O (Carboxylic Acid)	1680-1725	Strong
C=C, C=N (Aromatic Ring)	1400-1600	Medium to Strong
C-F	1000-1400	Strong
C-Br	500-600	Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of **2-Bromo-6-fluoronicotinic acid**, the molecular ion peak ( $M^+$ ) would be observed at  $m/z$  220. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).

Expected Fragmentation Pattern:



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Caption: Plausible mass spectrometry fragmentation of **2-Bromo-6-fluoronicotinic acid**.

## Applications in Drug Discovery

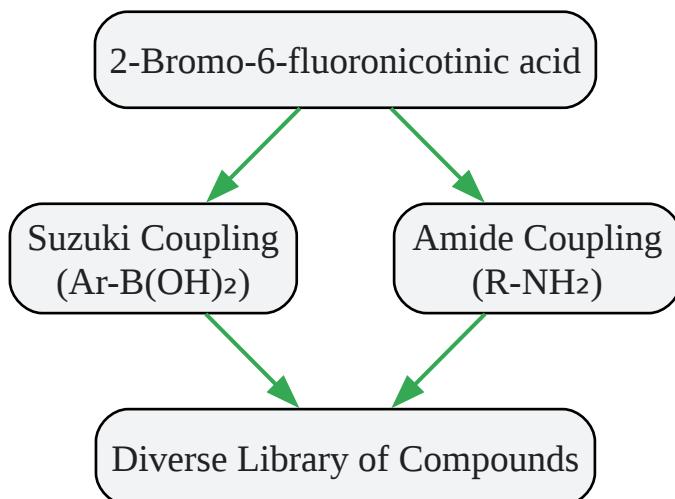
**2-Bromo-6-fluoronicotinic acid** is a valuable building block in drug discovery due to the advantageous properties conferred by the fluorine and bromine substituents. The incorporation of fluorine can enhance metabolic stability, increase binding affinity, and modulate the pKa of nearby functional groups. The bromine atom provides a reactive site for the introduction of further molecular complexity through cross-coupling reactions.

## Role as a Pharmacophore

Fluorinated nicotinic acids are recognized as important pharmacophores in the development of various therapeutic agents.<sup>[1]</sup> They can serve as key intermediates in the synthesis of compounds targeting a range of biological targets. For instance, derivatives of fluoronicotinic acids have been explored for their potential in developing tracers for positron emission tomography (PET), which is a powerful imaging technique for visualizing and measuring metabolic processes *in vivo*.<sup>[1]</sup>

## Scaffold for Library Synthesis

The orthogonal reactivity of the bromine and carboxylic acid functionalities makes **2-Bromo-6-fluoronicotinic acid** an ideal scaffold for the synthesis of compound libraries for high-throughput screening. The bromine atom can be functionalized via Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to introduce a diverse range of aryl, heteroaryl, or amino substituents. The carboxylic acid can be readily converted to a variety of amides or esters, further expanding the chemical space that can be explored.



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Caption: Diversification of the **2-Bromo-6-fluoronicotinic acid** scaffold.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-Bromo-6-fluoronicotinic acid**. Although a specific safety data sheet (SDS) for this compound is not readily available, general guidelines for handling halogenated aromatic carboxylic acids should be followed.

## Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles or a face shield are mandatory.
- Hand Protection: Wear compatible chemical-resistant gloves.
- Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

## Handling and Storage

- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

## First Aid Measures

- In case of skin contact: Immediately wash with plenty of soap and water.
- In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
- If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

## Conclusion

**2-Bromo-6-fluoronicotinic acid** is a highly functionalized building block with significant potential in the field of medicinal chemistry. Its unique structural features provide a versatile platform for the synthesis of novel and complex molecules for drug discovery. While detailed synthetic procedures and specific applications in the literature are still emerging, the principles of modern organic synthesis and the known utility of related fluorinated heterocycles strongly suggest that **2-Bromo-6-fluoronicotinic acid** will continue to be a valuable tool for researchers and scientists in the pharmaceutical industry. A thorough understanding of its synthesis, characterization, and reactivity is essential for unlocking its full potential in the development of new therapeutic agents.

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## References

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